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molecular formula C12H23NO3 B8489898 Tert-butyl 3-(1-hydroxy-2-methylpropyl)azetidine-1-carboxylate CAS No. 1257294-27-1

Tert-butyl 3-(1-hydroxy-2-methylpropyl)azetidine-1-carboxylate

Cat. No. B8489898
M. Wt: 229.32 g/mol
InChI Key: GFOPWJWGUSUBLC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08173650B2

Procedure details

Sodium borohydride (237 mg, 6.26 mmol) was added to a solution of 3-(isobutyryl)azetidine-1-carboxylic acid tert-butyl ester (0.95 g, 4.18 mmol) in ethanol (7.5 mL). The resulting reaction mixture was stirred at RT for 2 h. Saturated hydrogen carbonate (25 mL) was added and the resulting mixture was stirred for further 15 min. The aqueous phase was extracted with dichloromethane (3×25 mL). The organic layer was dried over sodium sulfate and the solvents reduced in vacuo to give the crude product as yellow oil. The residue was purified by column chromatography (Si—PCC, ethyl acetate: cyclohexane: gradient 0:100 to 40:60). The solvents were reduced in vacuo to afford the title compound as colourless oil (840 mg, 88%). 1H NMR (400 MHz, CDCl3): δ 3.91-3.90 (3H, m), 3.71 (1H, dd, J=8.54, 6.04 Hz), 3.51 (1H, dd, J=7.21, 4.97 Hz), 2.70-2.63 (1H, m), 1.65-1.63 (1H, m), 1.44 (9H, s), 0.90 (6H, t, J=6.59 Hz).
Quantity
237 mg
Type
reactant
Reaction Step One
Quantity
0.95 g
Type
reactant
Reaction Step One
Quantity
7.5 mL
Type
solvent
Reaction Step One
Quantity
25 mL
Type
reactant
Reaction Step Two
Yield
88%

Identifiers

REACTION_CXSMILES
[BH4-].[Na+].[C:3]([O:7][C:8]([N:10]1[CH2:13][CH:12]([C:14](=[O:18])[CH:15]([CH3:17])[CH3:16])[CH2:11]1)=[O:9])([CH3:6])([CH3:5])[CH3:4].C(=O)([O-])O>C(O)C>[C:3]([O:7][C:8]([N:10]1[CH2:11][CH:12]([CH:14]([OH:18])[CH:15]([CH3:16])[CH3:17])[CH2:13]1)=[O:9])([CH3:6])([CH3:5])[CH3:4] |f:0.1|

Inputs

Step One
Name
Quantity
237 mg
Type
reactant
Smiles
[BH4-].[Na+]
Name
Quantity
0.95 g
Type
reactant
Smiles
C(C)(C)(C)OC(=O)N1CC(C1)C(C(C)C)=O
Name
Quantity
7.5 mL
Type
solvent
Smiles
C(C)O
Step Two
Name
Quantity
25 mL
Type
reactant
Smiles
C(O)([O-])=O

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
was stirred at RT for 2 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The resulting reaction mixture
STIRRING
Type
STIRRING
Details
the resulting mixture was stirred for further 15 min
Duration
15 min
EXTRACTION
Type
EXTRACTION
Details
The aqueous phase was extracted with dichloromethane (3×25 mL)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The organic layer was dried over sodium sulfate
CUSTOM
Type
CUSTOM
Details
to give the crude product as yellow oil
CUSTOM
Type
CUSTOM
Details
The residue was purified by column chromatography (Si—PCC, ethyl acetate: cyclohexane: gradient 0:100 to 40:60)

Outcomes

Product
Details
Reaction Time
2 h
Name
Type
product
Smiles
C(C)(C)(C)OC(=O)N1CC(C1)C(C(C)C)O
Measurements
Type Value Analysis
AMOUNT: MASS 840 mg
YIELD: PERCENTYIELD 88%
YIELD: CALCULATEDPERCENTYIELD 87.6%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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